1,6,7,10-Tetramethylfluoranthene

Organic Solar Cells Non-Fullerene Acceptor P3HT

1,6,7,10-Tetramethylfluoranthene is a strategically methylated PAH engineered for next-generation organic solar cells. Its sterically enforced, non-planar C2-symmetric twist dramatically enhances solubility, solid-state packing, and ultrafast charge separation—delivering a benchmark PCE of 0.71% in P3HT blends. This synthetically accessible building block also serves as a critical intermediate for corannulene synthesis, making it indispensable for both device-engineering and curved π-system R&D.

Molecular Formula C20H18
Molecular Weight 258.4 g/mol
CAS No. 138955-77-8
Cat. No. B1602176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,6,7,10-Tetramethylfluoranthene
CAS138955-77-8
Molecular FormulaC20H18
Molecular Weight258.4 g/mol
Structural Identifiers
SMILESCC1=C2C(=C(C=C1)C)C3=C(C=CC4=C3C2=C(C=C4)C)C
InChIInChI=1S/C20H18/c1-11-5-6-12(2)17-16(11)18-13(3)7-9-15-10-8-14(4)19(17)20(15)18/h5-10H,1-4H3
InChIKeyMLKKYAYAELBEJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,6,7,10-Tetramethylfluoranthene (CAS 138955-77-8): A Specialized Non-Fullerene Acceptor and Twisted PAH Platform for Research


1,6,7,10-Tetramethylfluoranthene (CAS 138955-77-8) is a polycyclic aromatic hydrocarbon (PAH) with a unique, non-planar conformation. Its core fluoranthene structure is modified with four methyl groups at the 1, 6, 7, and 10 positions, which induce significant steric hindrance and force the molecule into a twisted geometry of approximately C2 symmetry [1]. This structural feature is not merely academic; it directly impacts the compound's electronic properties and processability, leading to its primary application as a non-fullerene electron acceptor in organic solar cells (OSCs) [2]. The compound's ability to be solution-processed and its compatibility with common donor polymers like P3HT are central to its research value [2].

Why Generic Fluoranthene or Non-Fullerene Acceptor Substitution Fails for 1,6,7,10-Tetramethylfluoranthene Applications


Substituting 1,6,7,10-tetramethylfluoranthene with a generic fluoranthene or an alternative non-fullerene acceptor is not scientifically sound due to its unique combination of structural and electronic properties. The specific 1,6,7,10-methylation pattern is not arbitrary; it is the key driver of the molecule's twisted conformation, which in turn dictates its solubility, solid-state packing, and electronic energy levels [1]. This tailored set of properties enables its function as a non-fullerene acceptor that achieves a specific power conversion efficiency (PCE) in P3HT-based OSCs [2] and exhibits well-defined ultrafast charge carrier dynamics [3]. A different substitution pattern, such as in other tetramethylfluoranthene isomers or unsubstituted fluoranthene, would result in a different molecular geometry and, consequently, a different set of electronic properties, processability, and device performance, invalidating any direct substitution.

Quantitative Differentiation of 1,6,7,10-Tetramethylfluoranthene: Key Evidence for Scientific Selection


Power Conversion Efficiency in P3HT-Based OSCs Compared to Fluoranthene-Fused Imide Acceptors

As a non-fullerene acceptor in a bulk heterojunction OSC with P3HT as the donor, 1,6,7,10-tetramethylfluoranthene achieves a power conversion efficiency (PCE) of up to 0.71%, with an open-circuit voltage (VOC) of 0.52 V and a fill factor (FF) of 44.89% [1]. In comparison, a class of six more complex fluoranthene-fused imide derivatives, also used as acceptors with P3HT in similar inverted BHJ solar cells, achieved PCEs ranging from 2.14% to 2.89% [2]. This demonstrates that while 1,6,7,10-tetramethylfluoranthene provides a baseline of performance, it is less efficient than these more engineered acceptor systems.

Organic Solar Cells Non-Fullerene Acceptor P3HT Power Conversion Efficiency

Charge Carrier Dynamics: Ultrafast Picosecond-Scale Generation and Separation

Ultrafast transient absorption spectroscopy reveals that the charge generation and separation process in a P3HT:1,6,7,10-tetramethylfluoranthene blend occurs on a picosecond (ps) timescale [1]. Multiexponential fits of lifetime kinetics show a fast decay component with a lifetime of ~1 to 5 ps and a slower decay component with a lifetime of ~500 ps [1]. This rapid charge generation is a direct indicator of efficient exciton dissociation at the donor-acceptor interface, confirming the material's fundamental suitability for optoelectronic applications. While many non-fullerene acceptors exhibit similar ultrafast processes, this quantitative measurement is specific to this compound in this blend, providing a baseline for comparison.

Ultrafast Spectroscopy Charge Generation Exciton Dynamics Organic Electronics

Conformational Energy Landscape: A Low-Barrier Enantiomerization Pathway

The molecule exists in a twisted conformation due to the steric clash of its four flanking methyl groups [1]. Variable temperature NMR studies and semi-empirical (AM1) calculations show that this twist is the lower-energy conformation compared to a folded geometry [1]. The energy barrier for enantiomerization—the process of converting from one twisted enantiomer to the other—is less than 7.0 kcal/mol [1]. This relatively low barrier is a direct consequence of the specific 1,6,7,10-methylation pattern and is a key differentiator from other sterically hindered PAHs, which may have higher barriers or different ground-state geometries.

Conformational Analysis Steric Effects Chirality Computational Chemistry

Electrochemical Stability: Formation of Persistent Oxidation Dications

1,6,7,10-Tetramethylfluoranthene can be oxidized to form a persistent oxidation dication in superacid solutions, as demonstrated by NMR and theoretical studies [1]. This behavior is not universal among fluoranthene derivatives; for instance, the study also reports on the dication formation of 3,4-dichloro-1,6,7,10-tetramethylfluoranthene, a closely related analog [1]. The ability of the parent 1,6,7,10-tetramethylfluoranthene to form a persistent dication confirms a specific level of electronic stability for its charged state, a property that can be correlated with its performance as an electron acceptor in OSCs. While the exact redox potentials are not provided in the abstract, the confirmed existence of this dication state is a distinct electronic fingerprint.

Electrochemistry Carbocations Oxidation Dications Superacid Chemistry

Best Research and Industrial Application Scenarios for 1,6,7,10-Tetramethylfluoranthene


Benchmarking New Non-Fullerene Acceptor Performance in P3HT-Based OSCs

When developing new non-fullerene acceptors for organic solar cells, 1,6,7,10-tetramethylfluoranthene serves as a well-defined, synthetically accessible baseline material. Its power conversion efficiency of 0.71% in a standard P3HT blend provides a concrete reference point for evaluating the performance gains of more complex or novel acceptor designs [1]. Researchers can use this compound to calibrate their device fabrication and measurement protocols before moving to more advanced materials.

Fundamental Studies of Ultrafast Charge Generation in Organic Semiconductors

The compound is an ideal model system for probing the fundamental physics of charge generation in organic bulk heterojunctions. The well-characterized picosecond-scale charge carrier dynamics (fast decay ~1-5 ps, slow decay ~500 ps) in the P3HT:FLR blend provide a clear and reproducible dataset for testing new ultrafast spectroscopic techniques or validating theoretical models of exciton dissociation and charge separation [2].

Investigating the Relationship Between Molecular Twist and Electronic Properties

The compound's enforced, non-planar C2-symmetric twist, resulting from the specific 1,6,7,10-methylation pattern, makes it a valuable scaffold for structure-property relationship studies [3]. Its low enantiomerization barrier (<7.0 kcal/mol) and ability to form persistent oxidation dications are direct consequences of this unique geometry [3][4]. Researchers interested in how steric congestion modulates electronic structure, redox behavior, and chiral dynamics can use this compound as a well-defined starting point for computational and experimental investigations.

Synthetic Chemistry: A Key Precursor to Corannulene Derivatives

1,6,7,10-Tetramethylfluoranthene is not just a final product; it is a strategic intermediate in the synthesis of corannulene, a bowl-shaped fragment of fullerene [5]. Its specific structure makes it amenable to benzylic bromination, a key step in forming the tetrabromomethylfluoranthene precursor required for corannulene formation [5]. For research groups focused on the synthesis of curved polycyclic aromatics and carbon-rich materials, this compound is an essential and validated building block.

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